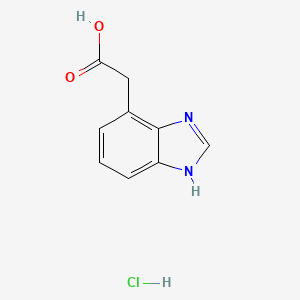![molecular formula C10H12ClN3 B6617621 [3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride CAS No. 1803600-16-9](/img/structure/B6617621.png)
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride, also known as Imidazoline hydrochloride, is a synthetic compound with a wide range of applications in both scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 158-160°C and a molecular weight of 233.7 g/mol. Imidazoline hydrochloride is soluble in water, ethanol, and methanol, and is relatively stable in aqueous solutions. It has a broad spectrum of biological activities, including anti-inflammatory, antifungal, and anti-cancer effects.
作用机制
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride has been shown to act as an agonist at the imidazoline receptor, a G-protein coupled receptor that is involved in various physiological processes. It has been shown to activate the receptor, leading to the production of cyclic adenosine monophosphate (cAMP), a second messenger molecule that is involved in a variety of cellular processes. In addition, imidazoline hydrochloride has been shown to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of cAMP.
Biochemical and Physiological Effects
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist at the imidazoline receptor, leading to the production of cAMP, a second messenger molecule that is involved in a variety of cellular processes. In addition, imidazoline hydrochloride has been shown to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of cAMP. It has also been shown to have anti-inflammatory, antifungal, and anti-cancer effects.
实验室实验的优点和局限性
The use of imidazoline hydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages of using imidazoline hydrochloride is its stability in aqueous solutions. This makes it an ideal compound for use in experiments that require the use of aqueous solutions. In addition, imidazoline hydrochloride is relatively inexpensive and easy to obtain. However, one of the main limitations of using imidazoline hydrochloride in laboratory experiments is its relatively low solubility in water. This can make it difficult to achieve the desired concentration of the compound in aqueous solutions.
未来方向
There are a number of potential future directions for the use of imidazoline hydrochloride in scientific research and laboratory experiments. One potential direction is the use of imidazoline hydrochloride in the study of the effects of drugs on the central nervous system. Another potential direction is the use of imidazoline hydrochloride in the study of the effects of drugs on the cardiovascular system. In addition, imidazoline hydrochloride could be used in the study of the effects of drugs on the endocrine system. Finally, imidazoline hydrochloride could be used in the study of the effects of drugs on the immune system.
合成方法
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride is synthesized by the condensation reaction of 1-chloro-3-(1H-imidazol-1-yl)propan-2-amine with hydrochloric acid. The reaction is carried out in aqueous solution at room temperature. The resulting product is a white, crystalline solid with a melting point of 158-160°C and a molecular weight of 233.7 g/mol.
科学研究应用
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride is widely used in scientific research due to its broad spectrum of biological activities. It has been shown to possess anti-inflammatory, antifungal, and anti-cancer effects. It has also been used in the study of the effects of drugs on the central nervous system. In addition, imidazoline hydrochloride has been used in the study of the effects of drugs on the cardiovascular system, as well as in the study of the effects of drugs on the endocrine system.
属性
IUPAC Name |
(3-imidazol-1-ylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13;/h1-6,8H,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOYKUKWFSWOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

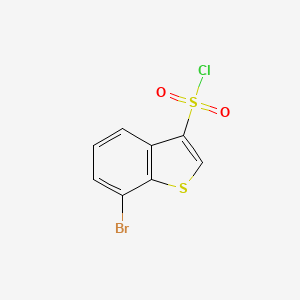
![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)


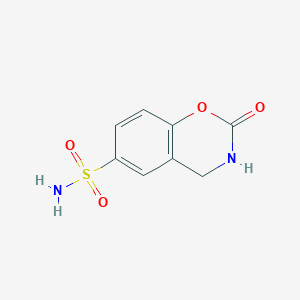
![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)

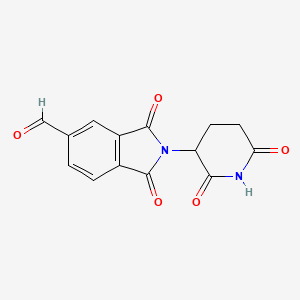
![2-[2-(carboxymethyl)adamantan-2-yl]acetic acid](/img/structure/B6617601.png)
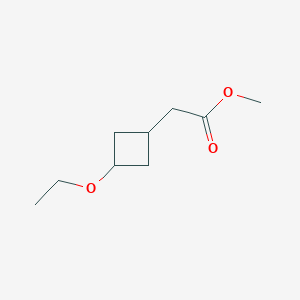
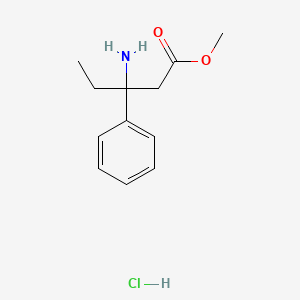
![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)
